molecular formula C6H6BrFN2 B1613521 4-(1-Bromoethyl)-5-fluoropyrimidine CAS No. 188416-47-9

4-(1-Bromoethyl)-5-fluoropyrimidine

Cat. No.: B1613521
CAS No.: 188416-47-9
M. Wt: 205.03 g/mol
InChI Key: BXIHJVDQQNZXBD-UHFFFAOYSA-N
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Description

4-(1-Bromoethyl)-5-fluoropyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to benzene and pyridine. This compound is characterized by the presence of a bromine atom attached to an ethyl group at the fourth position and a fluorine atom at the fifth position of the pyrimidine ring. Pyrimidines are significant in various fields, including medicinal chemistry, due to their presence in nucleic acids and their role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Bromoethyl)-5-fluoropyrimidine typically involves the bromination of an ethyl group attached to the pyrimidine ring. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a solvent like carbon tetrachloride . The reaction conditions usually involve refluxing the mixture to facilitate the bromination process.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Bromoethyl)-5-fluoropyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Nucleophilic Substitution: Formation of substituted pyrimidines.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of ethyl derivatives.

Scientific Research Applications

4-(1-Bromoethyl)-5-fluoropyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Bromoethyl)-5-fluoropyrimidine involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in various biochemical pathways, potentially inhibiting or modifying the activity of enzymes or receptors. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 4-(1-Bromoethyl)-5-fluoropyrimidine is unique due to the presence of both bromine and fluorine atoms on the pyrimidine ring, which can significantly influence its reactivity and interactions with biological targets. This dual substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and its applicability in medicinal chemistry.

Properties

IUPAC Name

4-(1-bromoethyl)-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrFN2/c1-4(7)6-5(8)2-9-3-10-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIHJVDQQNZXBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=NC=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624759
Record name 4-(1-Bromoethyl)-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188416-47-9
Record name 4-(1-Bromoethyl)-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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